(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride has been investigated as a potential inhibitor of various enzymes, including aromatic L-amino acid decarboxylase (AADC). AADC is an enzyme involved in the production of dopamine, a neurotransmitter crucial for movement, learning, and mood regulation. Inhibiting AADC activity is a strategy explored for treating Parkinson's disease and other neurological disorders.
The compound serves as a valuable building block for the synthesis of other pharmaceutically relevant molecules []. Its structure incorporates a fluorinated phenyl ring and an amino acid backbone, which can be modified to generate diverse novel compounds with potential therapeutic applications.
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a non-proteinogenic amino acid with the molecular formula CHClFNO and a molecular weight of 219.64 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms, with the (S)-enantiomer being biologically active. It is characterized by the presence of a 4-fluorophenyl group attached to the propanoic acid backbone, which contributes to its unique biological properties and applications in medicinal chemistry .
This compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its potential effects on:
The compound's ability to cross the blood-brain barrier suggests its potential use in treating central nervous system disorders.
Several synthesis methods have been documented for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride:
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride finds applications in various fields:
Studies have shown that (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride interacts with several biological targets, including:
These interactions highlight its potential as a therapeutic agent.
Several compounds share structural similarities with (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-2-Amino-3-(3-fluorophenyl)propanoic acid | Similar backbone with a different fluorine position | Potentially different receptor interactions |
2-Amino-3-(phenyl)propanoic acid | Lacks fluorine substitution | More hydrophobic; different biological activity |
(R)-2-Amino-3-(4-fluorophenyl)propanoic acid | Enantiomer of the compound | Different pharmacokinetics and receptor binding |
The uniqueness of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride lies in its specific fluorinated structure, which enhances its interaction with biological targets compared to its non-fluorinated counterparts.
Acute Toxic;Health Hazard